molecular formula C15H19ClO4 B1326044 Ethyl 6-(5-chloro-2-methoxyphenyl)-6-oxohexanoate CAS No. 951886-73-0

Ethyl 6-(5-chloro-2-methoxyphenyl)-6-oxohexanoate

Cat. No.: B1326044
CAS No.: 951886-73-0
M. Wt: 298.76 g/mol
InChI Key: LXCOPIYSIIQHOQ-UHFFFAOYSA-N
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Description

Ethyl 6-(5-chloro-2-methoxyphenyl)-6-oxohexanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a 5-chloro-2-methoxyphenyl group attached to a hexanoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 6-(5-chloro-2-methoxyphenyl)-6-oxohexanoate typically involves the esterification of 6-(5-chloro-2-methoxyphenyl)-6-oxohexanoic acid with ethanol. The reaction is usually catalyzed by an acid, such as sulfuric acid or hydrochloric acid, and is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-(5-chloro-2-methoxyphenyl)-6-oxohexanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The chlorine atom in the phenyl ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium amide (NaNH₂) or thiourea.

Major Products

    Oxidation: The major products are carboxylic acids or ketones.

    Reduction: The major product is the corresponding alcohol.

    Substitution: The major products are derivatives with different substituents on the phenyl ring.

Scientific Research Applications

Ethyl 6-(5-chloro-2-methoxyphenyl)-6-oxohexanoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of Ethyl 6-(5-chloro-2-methoxyphenyl)-6-oxohexanoate involves its interaction with specific molecular targets in biological systems. The compound can inhibit certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit the activity of enzymes involved in inflammation, thereby reducing the production of inflammatory mediators.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 6-(5-chloro-2-hydroxyphenyl)-6-oxohexanoate
  • Ethyl 6-(5-chloro-2-methylphenyl)-6-oxohexanoate
  • Ethyl 6-(5-chloro-2-ethoxyphenyl)-6-oxohexanoate

Uniqueness

Ethyl 6-(5-chloro-2-methoxyphenyl)-6-oxohexanoate is unique due to the presence of the methoxy group on the phenyl ring. This functional group can influence the compound’s reactivity and biological activity, making it distinct from other similar compounds. The methoxy group can also affect the compound’s solubility and stability, which are important factors in its applications.

Properties

IUPAC Name

ethyl 6-(5-chloro-2-methoxyphenyl)-6-oxohexanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19ClO4/c1-3-20-15(18)7-5-4-6-13(17)12-10-11(16)8-9-14(12)19-2/h8-10H,3-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXCOPIYSIIQHOQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCCC(=O)C1=C(C=CC(=C1)Cl)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19ClO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601249235
Record name Ethyl 5-chloro-2-methoxy-ε-oxobenzenehexanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601249235
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

951886-73-0
Record name Ethyl 5-chloro-2-methoxy-ε-oxobenzenehexanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=951886-73-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 5-chloro-2-methoxy-ε-oxobenzenehexanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601249235
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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